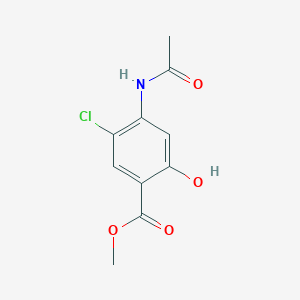

Methyl 4-acetamido-5-chloro-2-hydroxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-acetamido-5-chloro-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO4/c1-5(13)12-8-4-9(14)6(3-7(8)11)10(15)16-2/h3-4,14H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNWKABRRGNSRPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C(=C1)O)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40537002 | |

| Record name | Methyl 4-acetamido-5-chloro-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40537002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24190-77-0 | |

| Record name | Methyl 4-acetamido-5-chloro-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40537002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate. This compound is of significant interest as a potential impurity and key intermediate in the synthesis of pharmaceutical compounds such as Prucalopride and Metoclopramide.[][2][3][4][5][6][7] This guide outlines plausible synthetic routes, detailed experimental protocols for analogous reactions, and the expected analytical characterization of the target molecule.

Physicochemical Properties

This compound is a chlorinated derivative of methyl 4-acetamido-2-hydroxybenzoate. Its fundamental properties, as computed by PubChem, are summarized in the table below.[8]

| Property | Value | Reference |

| Molecular Formula | C10H10ClNO4 | [8] |

| Molecular Weight | 243.64 g/mol | [8] |

| IUPAC Name | This compound | [8] |

| CAS Number | 24190-77-0 | [8] |

| XLogP3-AA | 1.8 | [8] |

| Hydrogen Bond Donor Count | 2 | [8] |

| Hydrogen Bond Acceptor Count | 4 | [8] |

| Rotatable Bond Count | 3 | [8] |

Synthesis Protocols

Two primary synthetic strategies are proposed for the preparation of this compound. The first involves the direct chlorination of a suitable precursor, while the second entails the demethylation of a methoxy-protected intermediate.

Route 1: Direct Chlorination of Methyl 4-acetamido-2-hydroxybenzoate

This route involves a two-step process starting from the readily available Methyl 4-amino-2-hydroxybenzoate.

Step 1: Synthesis of Methyl 4-acetamido-2-hydroxybenzoate

A detailed protocol for the acetylation of Methyl 4-amino-2-hydroxybenzoate is available and serves as the first step.[9]

-

Reaction:

-

Methyl 4-amino-2-hydroxybenzoate is reacted with acetyl chloride in the presence of a base, such as sodium bicarbonate, to yield Methyl 4-acetamido-2-hydroxybenzoate.

-

-

Experimental Protocol (Adapted from ChemicalBook): [9]

-

Dissolve Methyl 4-amino-2-hydroxybenzoate (1 equivalent) in ethyl acetate.

-

Add an aqueous solution of sodium bicarbonate (1.4 equivalents).

-

Cool the mixture to 0°C.

-

Slowly add acetyl chloride (1.4 equivalents) dropwise while maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Separate the organic and aqueous layers.

-

Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the product.

-

-

Expected Yield: 99%[9]

Step 2: Chlorination of Methyl 4-acetamido-2-hydroxybenzoate

The second step involves the regioselective chlorination of the synthesized Methyl 4-acetamido-2-hydroxybenzoate. A common chlorinating agent for such aromatic systems is N-Chlorosuccinimide (NCS). The protocol is adapted from the chlorination of the analogous methoxy compound.[10][11]

-

Reaction:

-

Methyl 4-acetamido-2-hydroxybenzoate is reacted with N-Chlorosuccinimide (NCS) in a suitable solvent like N,N-Dimethylformamide (DMF).

-

-

Proposed Experimental Protocol:

-

Dissolve Methyl 4-acetamido-2-hydroxybenzoate (1 equivalent) in DMF.

-

Add N-Chlorosuccinimide (1-1.2 equivalents).

-

Heat the reaction mixture. The optimal temperature and time would need to be determined experimentally, but a starting point could be 40-65°C for several hours, monitoring the reaction by TLC.[10][11]

-

Upon completion, cool the reaction mixture and pour it into ice water to precipitate the crude product.

-

Filter the solid, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

-

Route 2: Demethylation of Methyl 4-acetamido-5-chloro-2-methoxybenzoate

This alternative route first involves the synthesis of the methoxy analogue, followed by demethylation to yield the desired hydroxy compound.

Step 1: Synthesis of Methyl 4-acetamido-5-chloro-2-methoxybenzoate

A well-documented procedure for this synthesis exists.[10][11]

-

Reaction:

-

Methyl 4-acetamido-2-methoxybenzoate is chlorinated using NCS in DMF.

-

-

Experimental Protocol (Adapted from ChemicalBook): [10][12]

-

Dissolve Methyl 4-acetamido-2-methoxybenzoate (1 equivalent) in DMF.

-

Add N-Chlorosuccinimide (1 equivalent).

-

Heat the mixture to 40°C for 5 hours, then increase the temperature to 65°C for 4 hours.

-

Cool the reaction to 0°C to induce crystallization.

-

Filter the crude product and wash with cold water.

-

The crude product can be further purified by recrystallization.

-

-

Reported Yield: 90.3%[12]

Step 2: Demethylation

The final step is the cleavage of the methyl ether to the corresponding phenol. Several reagents can be employed for this transformation, with Boron tribromide (BBr₃) and Aluminum chloride (AlCl₃) being common choices.[13][14][15][16][17]

-

Reaction with Boron Tribromide (BBr₃):

-

Methyl 4-acetamido-5-chloro-2-methoxybenzoate is treated with BBr₃ in an inert solvent like dichloromethane (DCM).

-

-

Proposed Experimental Protocol (General): [16][17]

-

Dissolve the starting material (1 equivalent) in dry DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78°C or 0°C.

-

Add a solution of BBr₃ in DCM (1-3 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by adding it to ice water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Characterization

A thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are recommended.

Spectroscopic Data (Expected)

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons (two singlets or doublets in the aromatic region), the acetamido methyl group (a singlet around δ 2.2 ppm), the ester methyl group (a singlet around δ 3.9 ppm), the amide proton (a broad singlet), and the phenolic hydroxyl proton (a broad singlet at a downfield chemical shift). |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and amide groups, the aromatic carbons (with characteristic shifts due to the substituents), and the methyl carbons of the ester and acetamido groups. |

| FTIR (cm⁻¹) | Broad O-H stretching band for the phenolic hydroxyl group (around 3200-3400 cm⁻¹), N-H stretching of the amide (around 3300 cm⁻¹), C=O stretching of the ester and amide (around 1650-1700 cm⁻¹), and C-Cl stretching in the fingerprint region.[18][19] |

| Mass Spec. | The mass spectrum should show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of the methoxy group, the acetyl group, and other characteristic cleavages. |

Physicochemical Data

| Property | Expected Value |

| Melting Point | A sharp melting point is indicative of high purity. For comparison, the related Methyl 4-acetamido-5-chloro-2-methoxybenzoate has a melting point of 153-156 °C.[20] |

| Purity (HPLC) | ≥98% |

Diagrams

Synthesis Workflow

References

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. Prucalopride Impurities Manufacturers & Suppliers - Daicel Pharma Standards [dev.daicelpharmastandards.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Metoclopramide EP Impurity A | 5608-13-9 | SynZeal [synzeal.com]

- 6. chemicea.com [chemicea.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. This compound | C10H10ClNO4 | CID 13329485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 10. Methyl 4-acetamido-5-chloro-2-methoxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 11. CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate - Google Patents [patents.google.com]

- 12. Methyl 4-acetamido-5-chloro-2-methoxybenzoate | 4093-31-6 [chemicalbook.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

- 17. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Benzoic acid, 5-chloro-2-hydroxy- [webbook.nist.gov]

- 19. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 20. 5-氯-4-乙酰氨基-2-甲氧基苯甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]

Technical Whitepaper: Methyl 4-acetamido-5-chloro-2-hydroxybenzoate (CAS: 24190-77-0)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational purposes only and should not be construed as a validation of any specific experimental protocol. All laboratory work should be conducted under the supervision of qualified professionals and in accordance with all applicable safety regulations.

Introduction

Methyl 4-acetamido-5-chloro-2-hydroxybenzoate, with the CAS number 24190-77-0, is a halogenated aromatic compound belonging to the class of substituted benzoates.[1] Structurally, it is a derivative of salicylic acid, featuring both an acetamido and a chlorine substituent on the benzene ring. This compound is of significant interest in the pharmaceutical industry, primarily as it has been identified as a process-related impurity and a potential degradation product in the synthesis of active pharmaceutical ingredients (APIs) such as Prucalopride and Metoclopramide.[1] Understanding the physicochemical properties, synthesis, and analytical characterization of this compound is crucial for the quality control and regulatory compliance of these pharmaceutical products.

This technical guide provides a comprehensive overview of the known properties and analytical methodologies related to this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties have been compiled from various chemical databases and supplier specifications.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀ClNO₄ | [1] |

| Molecular Weight | 243.64 g/mol | [1] |

| CAS Number | 24190-77-0 | [1] |

| IUPAC Name | This compound | [1] |

| Melting Point | 145-146 °C | |

| Boiling Point (Predicted) | 428.2 ± 45.0 °C at 760 mmHg | |

| Density (Predicted) | 1.4 ± 0.1 g/cm³ | |

| Flash Point (Predicted) | 212.7 ± 28.7 °C | |

| pKa (Predicted) | 7.34 ± 0.28 | |

| LogP (Predicted) | 2.82 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and Methanol. |

Synthesis and Purification

Hypothesized Synthesis Workflow

The proposed synthesis involves a two-step process: the acetylation of a commercially available aminobenzoate precursor, followed by selective chlorination.

Experimental Protocol (Hypothesized)

Step 1: Synthesis of Methyl 4-acetamido-2-hydroxybenzoate

This protocol is adapted from the known synthesis of this intermediate.

-

Materials:

-

Methyl 4-amino-2-hydroxybenzoate

-

Acetyl chloride

-

Sodium bicarbonate

-

Ethyl acetate

-

Water

-

Brine solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve Methyl 4-amino-2-hydroxybenzoate in a mixture of ethyl acetate and a solution of sodium bicarbonate in water.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride dropwise to the cooled mixture while stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, separate the organic and aqueous layers.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Step 2: Chlorination of Methyl 4-acetamido-2-hydroxybenzoate

This step is based on standard chlorination procedures for activated aromatic rings.

-

Materials:

-

Methyl 4-acetamido-2-hydroxybenzoate

-

N-Chlorosuccinimide (NCS)

-

A suitable aprotic solvent (e.g., Dichloromethane or Acetonitrile)

-

-

Procedure:

-

Dissolve Methyl 4-acetamido-2-hydroxybenzoate in the chosen aprotic solvent.

-

Add N-Chlorosuccinimide to the solution in a portion-wise manner at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction by adding a solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the crude product.

-

Purification Protocol

The crude this compound can be purified using the following methods:

-

Recrystallization: Recrystallize the crude product from a suitable solvent such as ethanol, methanol, or a mixture of ethyl acetate and hexanes.

-

Column Chromatography: For higher purity, silica gel column chromatography can be employed. A gradient elution system of ethyl acetate in hexanes is a common starting point for such compounds.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity and purity of this compound.

Spectroscopic Data

While a complete set of validated spectra for this specific compound is not publicly available, the expected spectral characteristics can be inferred from its structure and data from similar compounds.

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aromatic protons, the acetamido methyl protons, the ester methyl protons, the amide proton, and the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and amide, the aromatic carbons (with distinct shifts for those bonded to chlorine, oxygen, and nitrogen), and the methyl carbons of the ester and acetamido groups. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) corresponding to the exact mass of the compound. The isotopic pattern of the molecular ion peak would show the characteristic M+2 peak due to the presence of the chlorine atom. Fragmentation patterns would likely involve the loss of the methoxy group, the acetyl group, and other characteristic cleavages. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the amide, the C=O stretches of the ester and amide, and C-Cl stretching vibrations. |

Chromatographic Analysis (Hypothesized Protocol)

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another suitable modifier).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Based on the UV spectrum of the compound, likely in the range of 254 nm or 280 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

This method would need to be optimized and validated for specific applications.

Biological Activity and Signaling Pathways

Currently, there is a lack of published research specifically investigating the biological activity or the interaction of this compound with cellular signaling pathways. Its primary significance in the scientific literature is as a pharmaceutical impurity.

As an impurity in drugs like Prucalopride (a 5-HT4 receptor agonist) and Metoclopramide (a dopamine D2 receptor antagonist), its potential to interact with these or other biological targets cannot be entirely ruled out without further investigation. The presence of a substituted phenolic ring, a common motif in biologically active molecules, suggests that it could potentially exhibit some level of biological activity.

Future research could explore its potential effects on the signaling pathways modulated by the parent drugs or investigate its standalone pharmacological or toxicological profile.

Logical Relationship as a Pharmaceutical Impurity

The following diagram illustrates the logical relationship of this compound as an impurity in the context of drug development.

Conclusion

This compound is a compound of significant interest for quality control in the pharmaceutical industry. While detailed experimental protocols and biological activity studies are not extensively documented in the public domain, this technical guide provides a consolidated overview of its known physicochemical properties and hypothesized methods for its synthesis and analysis. Further research is warranted to fully elucidate its synthetic pathways, analytical profiles, and potential biological effects. This information will be invaluable for researchers and professionals involved in the development and manufacturing of pharmaceuticals where this compound may be present as an impurity.

References

"physical and chemical properties of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-acetamido-5-chloro-2-hydroxybenzoate is a halogenated aromatic compound with the chemical formula C₁₀H₁₀ClNO₄.[1] It is structurally related to salicylic acid derivatives and is recognized primarily as an impurity in the manufacturing of certain pharmaceutical agents, notably Prucalopride (as Prucalopride Impurity 8) and Metoclopramide.[2] Its presence as a process-related impurity or degradation product necessitates a thorough understanding of its physical and chemical properties for the purposes of quality control, analytical method development, and safety assessment in the pharmaceutical industry. This guide provides a consolidated overview of the available technical data for this compound.

Physical and Chemical Properties

Quantitative data for this compound is limited, with most available information being computationally predicted rather than experimentally determined. The following table summarizes the key physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀ClNO₄ | [1] |

| Molecular Weight | 243.64 g/mol | [1] |

| CAS Number | 24190-77-0 | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available (experimental) | |

| Boiling Point | Not available (experimental) | |

| Solubility | Not available (experimental) | |

| pKa | Not available (experimental) | |

| LogP (Computed) | 1.8 | [1] |

Synthesis and Experimental Protocols

A potential two-step synthesis could start from Methyl 4-amino-2-hydroxybenzoate .

Step 1: Acetylation of Methyl 4-amino-2-hydroxybenzoate

The first step would involve the acetylation of the amino group. A standard procedure for this transformation is the reaction with acetyl chloride or acetic anhydride in the presence of a base.

-

Protocol:

-

Dissolve Methyl 4-amino-2-hydroxybenzoate in a suitable solvent such as ethyl acetate.

-

Add an aqueous solution of a mild base, like sodium bicarbonate, and cool the mixture in an ice bath (0°C).

-

Slowly add acetyl chloride dropwise to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield Methyl 4-acetamido-2-hydroxybenzoate .

-

Step 2: Regioselective Chlorination

The second step would be the regioselective chlorination of the resulting Methyl 4-acetamido-2-hydroxybenzoate. The acetamido and hydroxy groups are ortho-, para-directing, and the position ortho to the hydroxyl group and meta to the acetamido group is sterically accessible and electronically favorable for electrophilic substitution. N-Chlorosuccinimide (NCS) is a common and effective reagent for such chlorinations.

-

Protocol:

-

Dissolve Methyl 4-acetamido-2-hydroxybenzoate in a suitable solvent, such as N,N-dimethylformamide (DMF).

-

Add one equivalent of N-Chlorosuccinimide (NCS) to the solution.

-

Heat the reaction mixture at a moderate temperature (e.g., 40-65°C) and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice water to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure This compound .

-

The following diagram illustrates the proposed synthetic workflow.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or any associated signaling pathways for this compound. Its primary relevance is as a pharmaceutical impurity, which are typically studied for their potential toxicity rather than therapeutic efficacy. As an impurity of Prucalopride, a selective serotonin 5-HT4 receptor agonist, and Metoclopramide, a dopamine D2 receptor antagonist, its pharmacological profile, if any, is uncharacterized.

The logical relationship of this compound to its parent drugs is illustrated in the diagram below, highlighting its role as a process-related impurity.

Conclusion

This compound is a compound of interest primarily within the field of pharmaceutical development and quality control. While its basic chemical identity is established, there is a significant lack of experimentally determined physical and chemical data, as well as information on its biological activity. The proposed synthetic pathway offers a logical route for its preparation, which would be essential for producing analytical standards for impurity profiling. Further research is required to fully characterize this molecule and understand any potential toxicological or pharmacological effects it may have.

References

Spectroscopic Characterization of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physical and Chemical Properties

Methyl 4-acetamido-5-chloro-2-hydroxybenzoate is a halogenated derivative of the salicylate family. Its chemical structure and key properties are summarized below.[1]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C10H10ClNO4 | PubChem[1] |

| Molecular Weight | 243.64 g/mol | PubChem[1] |

| CAS Number | 24190-77-0 | PubChem[1] |

| Purity | ≥98% (Commercially available) | Alfa Chemistry[2] |

Spectroscopic Data Analysis

Direct experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound are not publicly available at present. However, data from structurally similar compounds can provide valuable insights into the expected spectral characteristics.

NMR Spectroscopy Data of a Related Compound: Methyl 4-acetamido-2-hydroxybenzoate

The following ¹H NMR and Mass Spectrometry data are for Methyl 4-acetamido-2-hydroxybenzoate, the non-chlorinated analog of the target compound.[3] The presence of a chlorine atom in the target compound would be expected to introduce slight shifts in the signals of the aromatic protons.

¹H NMR Data (CDCl₃) [3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.86 | Broad single peak | 1H | -OH |

| 7.78 | Double peak, J=8.6Hz | 1H | Aromatic H |

| 7.23 | Single peak | 1H | Aromatic H |

| 7.16 | Broad single peak | 1H | -NH |

| 7.10 | Double peak, J=8.6Hz | 1H | Aromatic H |

| 3.92 | Single peak | 3H | -OCH₃ |

| 2.19 | Single peak | 3H | -COCH₃ |

Mass Spectrometry Data [3]

| m/z | Interpretation |

| 208 | [M+H]⁺ |

Mass Spectrometry Data of a Related Compound: Methyl 4-acetamido-5-chloro-2-methoxybenzoate

The following GC-MS data is available for the methoxy analog, Methyl 4-acetamido-5-chloro-2-methoxybenzoate.[4] The fragmentation pattern can offer clues for identifying the chlorinated structure in mass spectrometry.

GC-MS Data [4]

| Feature | Value |

| Top Peak (m/z) | 222 |

| Total Peaks | 134 |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum, which may require a longer acquisition time.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in ppm relative to an internal standard (e.g., TMS).[5]

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule, such as O-H, N-H, C=O, and C-Cl stretches.[6]

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion.

-

Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight of the compound from the molecular ion peak and to study its fragmentation pattern.[7]

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the synthesis of a related compound.

Caption: Workflow for Spectroscopic Analysis.

Caption: Synthesis of a Related Methoxy Analog.[8][9]

References

- 1. This compound | C10H10ClNO4 | CID 13329485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 4. Methyl 4-acetamido-5-chloro-2-methoxybenzoate | C11H12ClNO4 | CID 77721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Methyl 4-acetamido-5-chloro-2-methoxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 9. CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate - Google Patents [patents.google.com]

Solubility Profile of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on a theoretical assessment of its solubility in common laboratory solvents based on its molecular structure. Furthermore, it offers detailed experimental protocols for determining both thermodynamic and kinetic solubility, empowering researchers to ascertain precise solubility values. This guide is intended to be a valuable resource for scientists and professionals engaged in the research and development of pharmaceuticals and related chemical entities.

Introduction

This compound is a chemical compound with the molecular formula C₁₀H₁₀ClNO₄[1]. Its structure, featuring a substituted benzene ring with acetamido, chloro, hydroxyl, and methyl ester functional groups, suggests a complex solubility profile. Understanding the solubility of this compound in various solvents is crucial for a wide range of applications, including reaction chemistry, purification, formulation development, and analytical method development. This guide provides a detailed analysis of its expected solubility and the methodologies to empirically determine it.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀ClNO₄ | [1] |

| Molecular Weight | 243.64 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 24190-77-0 | [1] |

Theoretical Solubility Assessment

While specific experimental data is scarce, a qualitative assessment of the solubility of this compound in common laboratory solvents can be inferred from its structural features. The molecule possesses both polar and non-polar characteristics.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of a hydroxyl (-OH) group and an amide (-NH-C=O) group allows for hydrogen bonding with protic solvents. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the amide group also contributes to hydrogen bonding. Therefore, some solubility in polar protic solvents is expected. However, the overall size of the molecule and the presence of the chloro and methyl groups may limit its aqueous solubility. Generally, amides and esters with fewer than four carbons are considered water-soluble, a criterion this larger molecule does not meet[2].

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): The polar nature of the carbonyl groups (in the ester and amide) and the hydroxyl group will facilitate dipole-dipole interactions with polar aprotic solvents. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent at solvating a wide range of organic compounds and are likely to be good solvents for this molecule.

-

Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): The aromatic ring and the methyl group contribute to the non-polar character of the molecule. However, the highly polar functional groups (hydroxyl, amide, ester) will significantly hinder its solubility in non-polar solvents. It is expected to have low solubility in solvents like hexane and toluene.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have an intermediate polarity and can often dissolve compounds with a mix of polar and non-polar features. It is plausible that this compound will exhibit moderate solubility in dichloromethane and chloroform.

A summary of the expected qualitative solubility is presented in Table 2.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | Hydrogen bonding potential from -OH and -NH groups, but limited by overall molecular size and non-polar moieties. |

| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | Moderate to High | Strong dipole-dipole interactions with polar functional groups. |

| Non-Polar | Toluene, Hexane | Very Low | Predominance of polar functional groups leads to poor interaction with non-polar solvents. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | Intermediate polarity of the solvent may accommodate both polar and non-polar features of the molecule. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, experimental determination is necessary. The two primary methods for solubility measurement are the thermodynamic (equilibrium) shake-flask method and kinetic solubility assays.

Thermodynamic Solubility (Equilibrium) Measurement: The Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent, which is the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution.

Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period to ensure that equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined.

Detailed Protocol:

-

Preparation:

-

Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a clean, dry vial. The exact amount should be sufficient to ensure undissolved solid remains at the end of the experiment.

-

Add a precise volume of the desired solvent (e.g., 1-2 mL) to the vial.

-

-

Equilibration:

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the same temperature to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant (the saturated solution) using a syringe fitted with a filter (e.g., a 0.22 µm PTFE or PVDF filter) to remove any suspended solid particles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. A calibration curve should be prepared using standard solutions of the compound.

-

UV-Vis Spectroscopy: If the compound has a suitable chromophore and there are no interfering substances, this can be a simpler method. A calibration curve is also required.

-

-

-

Calculation:

-

Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Kinetic Solubility Measurement

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous buffer. It measures the concentration at which a compound precipitates out of a solution that is rapidly prepared and not at equilibrium.

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The formation of a precipitate is monitored as a function of concentration, often by turbidimetry (light scattering) or by analyzing the concentration of the compound remaining in solution after filtration.

Detailed Protocol (Turbidimetric Method):

-

Preparation:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

-

Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

-

Assay Procedure:

-

In a multi-well plate (e.g., 96-well or 384-well), add a small volume of the DMSO stock solution to a series of wells.

-

Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

-

Rapidly add the aqueous buffer to each well to achieve the final desired concentrations. The final DMSO concentration should be kept low (typically 1-2%) to minimize its effect on solubility.

-

Include appropriate controls: buffer with DMSO only (negative control) and a compound known to precipitate (positive control).

-

-

Measurement:

-

Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 37 °C).

-

Measure the turbidity (light scattering) in each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm). An increase in absorbance or scattering indicates precipitation.

-

-

Data Analysis:

-

Plot the turbidity reading against the compound concentration.

-

The kinetic solubility is typically defined as the concentration at which the turbidity begins to increase significantly above the background.

-

Visualizations

Experimental Workflow for Thermodynamic Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

References

Methyl 4-acetamido-5-chloro-2-hydroxybenzoate: A Key Intermediate in Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Methyl 4-acetamido-5-chloro-2-hydroxybenzoate is a crucial chemical intermediate, playing a significant role in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a chlorinated and acetylated aminobenzoate core, makes it a versatile building block in the construction of more complex drug molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal role as a pharmaceutical intermediate, with a particular focus on its application in the synthesis of Prucalopride. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound is a substituted aromatic ester. Its fundamental properties are summarized in the table below. While experimentally determined data is limited in publicly available literature, computed properties provide valuable estimates for laboratory work.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1][2] |

| CAS Number | 24190-77-0 | PubChem[1][2] |

| Molecular Formula | C₁₀H₁₀ClNO₄ | PubChem[1][2] |

| Molecular Weight | 243.64 g/mol | PubChem[1][2] |

| Appearance | White solid (typical) | Inferred |

| Purity (Commercial) | ≥98% | Biotuva[3] |

| Computed XLogP3 | 1.8 | PubChem[1][2] |

| Computed Hydrogen Bond Donor Count | 2 | PubChem[1][2] |

| Computed Hydrogen Bond Acceptor Count | 4 | PubChem[1][2] |

Role as a Pharmaceutical Intermediate

This compound is a key intermediate in the synthesis of Prucalopride.[4] Prucalopride is a selective, high-affinity 5-HT₄ receptor agonist used for the treatment of chronic constipation. The synthesis of Prucalopride involves a multi-step process where this intermediate is further modified to construct the final benzofuran carboxamide structure of the drug. Its proper synthesis and purification are critical for ensuring the quality and purity of the final API. The compound is also identified as a potential impurity in Prucalopride, which is common for synthetic precursors.[1][2]

Synthetic Pathway and Experimental Protocols

The synthesis of this compound is part of a larger synthetic route to Prucalopride, which typically starts from p-aminosalicylic acid.[5] The overall workflow is depicted in the diagram below.

Experimental Protocol 1: Synthesis of Methyl 4-acetamido-2-hydroxybenzoate (Precursor)

This protocol is based on the acetylation of Methyl 4-amino-2-hydroxybenzoate.[6]

Materials:

-

Methyl 4-amino-2-hydroxybenzoate: 50.7 g (303.6 mmol)

-

Ethyl acetate: 750 mL

-

Water: 250 mL

-

Sodium bicarbonate (NaHCO₃): 34.9 g (415.5 mmol)

-

Acetyl chloride (CH₃COCl): 29.7 mL (415.5 mmol)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of Methyl 4-amino-2-hydroxybenzoate in 750 mL of ethyl acetate is prepared in a suitable reaction vessel.

-

A stirred solution of 34.9 g of sodium bicarbonate in 250 mL of water is added to the reaction vessel.

-

The mixture is cooled to 0°C.

-

Acetyl chloride (29.7 mL) is added dropwise over a period of 15 minutes, maintaining the temperature at 0°C.

-

The reaction mixture is allowed to gradually warm to room temperature and is stirred for 2 hours.

-

The organic and aqueous layers are separated.

-

The organic layer is washed with brine and then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the product.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 63.5 g (99%) | ChemicalBook[6] |

| Purity | Confirmed by ¹H NMR and Mass Spectrometry | ChemicalBook[6] |

Experimental Protocol 2: Synthesis of this compound

This protocol is derived from the general method described in patent CN107337658A.[5]

Materials:

-

Methyl 4-acetamido-2-hydroxybenzoate

-

Sulfonyl chloride (SO₂Cl₂) (or N-chlorosuccinimide)

-

Ethyl acetate (or other suitable solvent like dichloromethane, chloroform)

-

Aqueous sodium hydroxide solution

-

Water

Procedure:

-

Dissolve Methyl 4-acetamido-2-hydroxybenzoate in ethyl acetate in a reaction vessel equipped with a stirrer and a thermometer.

-

Cool the solution to a temperature between -6°C and 5°C.

-

Slowly add sulfonyl chloride to the reaction mixture. The molar ratio of Methyl 4-acetamido-2-hydroxybenzoate to sulfonyl chloride should be between 1:1.1 and 1:1.5.[5]

-

Maintain the reaction temperature in the specified range and stir until the reaction is complete (monitoring by TLC is recommended).

-

After the reaction is terminated, add water to the mixture.

-

Adjust the pH of the aqueous layer to 4-5 using an aqueous sodium hydroxide solution.

-

The product will precipitate as a solid.

-

Collect the solid by suction filtration.

-

The filter cake, which is the crude this compound, can be further purified if necessary, for example, by recrystallization.

Quantitative Data: Specific yield and purity data for this reaction are not detailed in the cited patent. However, for a structurally similar chlorination reaction (chlorination of methyl 4-acetamido-2-methoxybenzoate with N-chlorosuccinimide), a molar yield of 90.3% and HPLC purity of ≥99.8% have been reported, which can serve as a benchmark.[7][8]

Analytical Methods

The characterization and quality control of this compound and its precursors typically involve standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to monitor the progress of the reaction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the intermediate and to identify any impurities.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Logical Relationships in Synthesis

The synthesis of this compound involves a series of logical chemical transformations where the functional groups of the starting material are sequentially modified.

References

- 1. Preparation method of prucalopride succinate (2018) | Feng Chengliang [scispace.com]

- 2. This compound | C10H10ClNO4 | CID 13329485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound – Biotuva Life Sciences [biotuva.com]

- 4. Prucalopride patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN107337658A - A kind of synthetic method of the chloro- 2,3- Dihydrobenzofuranes -7- carboxylic acids of butanedioic acid prucalopride intermediate 4- amino -5- - Google Patents [patents.google.com]

- 6. METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 7. Methyl 4-acetamido-5-chloro-2-methoxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 8. CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate - Google Patents [patents.google.com]

The Multifaceted Biological Potential of Substituted Hydroxybenzoates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted hydroxybenzoates, a class of phenolic compounds, are of significant interest in the fields of pharmacology and medicinal chemistry due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of their antimicrobial, antioxidant, anticancer, and anti-inflammatory properties. Quantitative data from various studies are summarized for comparative analysis, and detailed experimental protocols for key assays are provided to facilitate further research.

Antimicrobial Activity

Substituted hydroxybenzoates, including the well-known parabens (esters of p-hydroxybenzoic acid), exhibit broad-spectrum antimicrobial activity against bacteria and fungi.[1] The mechanism of action is believed to involve the inhibition of DNA and RNA synthesis, interference with enzymes like ATPase and phosphotransferase, and disruption of the microbial cell membrane, leading to the leakage of intracellular components.[2]

The antimicrobial efficacy is significantly influenced by the nature and position of the substituents on the benzene ring. An increase in the length of the alkyl chain in parabens generally leads to enhanced antimicrobial effects, which is attributed to increased lipophilicity facilitating passage through the microbial cell wall.[1] For instance, prenylated p-hydroxybenzoic acid derivatives have demonstrated significant antibacterial activities.[3]

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various substituted hydroxybenzoates against different microbial strains.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 4-hydroxybenzoic acid | Gram-positive & Gram-negative bacteria | 100-170 | [1] |

| 5-(p-hydroxybenzoyl) shikimic acid | Methicillin-resistant Staphylococcus haemolyticus | 100 | [4] |

| 5-(p-hydroxybenzoyl) shikimic acid | Escherichia coli | 100 | [4] |

| 5-(p-hydroxybenzoyl) shikimic acid | Staphylococcus aureus | >100 | [4] |

| 5-(p-hydroxybenzoyl) shikimic acid | MRSA | >100 | [4] |

| 5-(p-hydroxybenzoyl) shikimic acid | Klebsiella pneumoniae | >100 | [4] |

| 4-(benzyloxy)-6-heptyl-2-hydroxybenzoic acid | Staphylococcus aureus | 3.9 | [5][6] |

| 4-(benzyloxy)-6-heptyl-2-hydroxybenzoic acid | Methicillin-resistant Staphylococcus aureus (MRSA) | 15.6 | [5] |

| Gallic acid | Various bacteria | 500-2000 | [4] |

| Protocatechuic acid | Various bacteria | 200-700 | [4] |

| Phenazine-1-carboxylic acid (PCA) conjugate 5c | Rhizoctonia solani | EC50: 3.2 | [7] |

| Phenazine-1-carboxylic acid (PCA) | Rhizoctonia solani | EC50: 18.6 | [7] |

Antioxidant Activity

The antioxidant properties of substituted hydroxybenzoates are primarily attributed to their ability to scavenge free radicals through a hydrogen atom transfer mechanism.[8] The structure-activity relationship for antioxidant activity is well-defined:

-

Number and Position of Hydroxyl Groups: The antioxidant activity is directly proportional to the number of phenolic hydroxyl groups.[8] Functional groups substituted at the ortho and para positions are more effective in modulating antioxidant performance than those at the meta position.[8][9]

-

Electron-donating Substituents: The presence of electron-donating groups enhances the antioxidant capacity.

Quantitative Antioxidant Data

The antioxidant activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant potency.[10]

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| 3,4,5-Trihydroxybenzoic acid (Gallic acid) | DPPH | 2.42 | [11] |

| 2,4-Dihydroxybenzoic acid | DPPH | >120,000 | [11] |

| 3,5-Dihydroxybenzoic acid | DPPH | >1000 | [11] |

| 3,4,5-Trihydroxybenzoic acid (Gallic acid) | CUPRAC | 73.85 (µM Trolox equivalents) | [11] |

| 2,5-Dihydroxybenzoic acid | CUPRAC | 68.77 (µM Trolox equivalents) | [11] |

| 2,3-Dihydroxybenzoic acid | CUPRAC | 60.83 (µM Trolox equivalents) | [11] |

| 3,4-Dihydroxybenzoic acid | CUPRAC | 60.53 (µM Trolox equivalents) | [11] |

Anticancer Activity

Substituted hydroxybenzoates have demonstrated cytotoxic effects against various cancer cell lines.[12] The underlying mechanisms are multifaceted and can include the induction of apoptosis and estrogenic activity.[12][13] For instance, p-hydroxybenzoic acid and its metabolite, methylparaben, have been shown to exhibit estrogenic activity in human breast cancer cell lines, such as MCF7, by binding to the estrogen receptor and promoting cell proliferation.[13][14] It is important to note that the stability of these compounds in cancer cells may contribute to their accumulation and potential carcinogenic activity.[15][16]

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values of various substituted hydroxybenzoates against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids | MCF-7 (Breast) | 15.6 - 23.9 | [12] |

| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids | HCT-116 (Colon) | 15.6 - 23.9 | [12] |

| Doxorubicin (Reference) | MCF-7 (Breast) | 19.7 | [12] |

| Doxorubicin (Reference) | HCT-116 (Colon) | 22.6 | [12] |

Anti-inflammatory Activity

Substituted hydroxybenzoates can exert anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory signaling pathways.[17] For example, 2,5-dihydroxybenzoic acid (gentisic acid) inhibits prostaglandin formation by inhibiting COX activity.[17] Some derivatives have also been shown to decrease the activation of the transcription factor nuclear factor kappa B (NF-κB), a key regulator of inflammation.[17] Furthermore, certain hydroxybenzoic acid derivatives can inhibit the production of pro-inflammatory cytokines like interferon-γ (IFN-γ) by T-cells.[18] Hydroxybenzoic acid has been observed to significantly reduce perivascular and peribronchial inflammation and lower serum IL-5 levels in a murine model of allergic asthma.[19]

Quantitative Anti-inflammatory Data

| Compound/Derivative | Target/Assay | IC50 (µM) | Reference |

| Rapanone (2,5-dihydroxy-3-tridecyl-1,4-benzoquinone) | Human synovial PLA2 inhibition | 2.6 | [20] |

| Rapanone | Superoxide chemiluminescence in human neutrophils | 3.0 | [20] |

| Rapanone | Degranulation in human neutrophils | 9.8 | [20] |

| FM4 (p-methoxy substituted) | COX-2 inhibition | 0.74 | [21] |

| FM10 (carboxylic acid of FM4) | COX-2 inhibition | 0.69 | [21] |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay quantifies the antioxidant activity of a compound by measuring its ability to scavenge the stable DPPH free radical.

Methodology:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a fresh solution of DPPH in the same solvent to a concentration of approximately 0.09 mM.[8]

-

In a microplate or cuvette, mix various concentrations of the test compound with a fixed volume of the DPPH solution.

-

Include a control containing the solvent and the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[11]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).

Methodology:

-

Generate the ABTS•+ solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (K2S2O8, e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.[11]

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., methanol or ethanol) to obtain an absorbance of approximately 0.70 at 734 nm.

-

Add various concentrations of the test compound to the diluted ABTS•+ solution.

-

Include a control containing the solvent and the ABTS•+ solution.

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Minimum Inhibitory Concentration (MIC) Microdilution Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

-

Prepare a two-fold serial dilution of the test compound in a suitable liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Prepare a standardized inoculum of the test microorganism.

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cultured cells by measuring the metabolic activity of viable cells.

Methodology:

-

Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

Include a control group of untreated cells.

-

After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

-

Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

The IC50 value is determined as the concentration of the compound that reduces cell viability by 50%.[15]

Signaling Pathways and Logical Relationships

Anti-inflammatory Signaling Pathway Inhibition

Substituted hydroxybenzoates can interfere with the pro-inflammatory NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition can lead to a reduction in the expression of various inflammatory mediators.

Caption: Inhibition of the NF-κB signaling pathway by substituted hydroxybenzoates.

Experimental Workflow for Antioxidant Activity Screening

The following diagram illustrates a typical workflow for screening compounds for their antioxidant activity.

Caption: A typical workflow for screening substituted hydroxybenzoates for antioxidant activity.

Mechanism of Paraben-Induced Histamine Release

Methylparaben, a common p-hydroxybenzoate ester, has been shown to increase intracellular calcium concentration in mast cells, which can contribute to histamine release in allergic reactions.

Caption: Mechanism of methylparaben-induced increase in intracellular calcium.[22]

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Butylparaben - Wikipedia [en.wikipedia.org]

- 3. Five new prenylated p-hydroxybenzoic acid derivatives with antimicrobial and molluscicidal activity from Piper aduncum leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Oestrogenic activity of p-hydroxybenzoic acid (common metabolite of paraben esters) and methylparaben in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. p-Hydroxybenzoate esters metabolism in MCF7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The synthesis and biological evaluation of mycobacterial p-hydroxybenzoic acid derivatives (p-HBADs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effect of peroxybenzoic acid and hydroxybenzoic acid on allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inhibition of acute and chronic inflammatory responses by the hydroxybenzoquinonic derivative rapanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Effects of methyl p-hydroxybenzoate (methyl paraben) on Ca2+ concentration and histamine release in rat peritoneal mast cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Synthesis and Characterization of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway and characterization of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate, a substituted salicylic acid derivative. Due to a lack of a documented discovery history in seminal literature, this document focuses on a plausible and efficient synthesis route, detailed experimental protocols, and predicted analytical data to guide researchers in the preparation and verification of this compound. The structural motifs present in this compound, namely the salicylic acid and acetamide groups, are of significant interest in medicinal chemistry, suggesting its potential as a building block for novel therapeutic agents. This guide is intended to be a practical resource for organic chemists and drug discovery scientists.

Introduction

Substituted salicylic acids and their derivatives are a cornerstone in pharmaceutical development, with acetylsalicylic acid (aspirin) being a prime example. The functional groups of these molecules can be readily modified to modulate their biological activity, making them attractive scaffolds for drug design.[1] this compound incorporates several key pharmacophoric features: a salicylic acid methyl ester, an acetamide group, and a chlorine substituent. The strategic placement of these groups can influence the molecule's acidity, lipophilicity, and ability to form hydrogen bonds, all of which are critical determinants of its pharmacokinetic and pharmacodynamic properties. This whitepaper outlines a robust synthetic approach to this compound, providing detailed methodologies and expected analytical outcomes to facilitate its synthesis and characterization in a laboratory setting.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process commencing from the commercially available starting material, Methyl 4-amino-2-hydroxybenzoate. The pathway involves an initial acetylation of the amino group, followed by a regioselective chlorination of the aromatic ring.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 4-acetamido-2-hydroxybenzoate

This procedure is adapted from a known method for the acetylation of Methyl 4-amino-2-hydroxybenzoate.[2]

-

Reagents and Materials:

-

Methyl 4-amino-2-hydroxybenzoate

-

Ethyl acetate

-

Water

-

Sodium bicarbonate (NaHCO₃)

-

Acetyl chloride

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

-

-

Procedure:

-

In a round-bottom flask, dissolve Methyl 4-amino-2-hydroxybenzoate (1 equivalent) in ethyl acetate.

-

Add a solution of sodium bicarbonate (1.4 equivalents) in water.

-

Cool the biphasic mixture to 0°C in an ice bath with vigorous stirring.

-

Slowly add acetyl chloride (1.4 equivalents) dropwise over 15 minutes, ensuring the temperature remains below 5°C.[2]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.[2]

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Wash the organic layer with brine, then dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the product, Methyl 4-acetamido-2-hydroxybenzoate, as a white solid.[2] A yield of approximately 99% can be expected.[2]

-

Step 2: Synthesis of this compound

This protocol is based on the chlorination of a structurally similar compound, Methyl 4-acetamido-2-methoxybenzoate, using N-chlorosuccinimide (NCS).[3][4][5]

-

Reagents and Materials:

-

Methyl 4-acetamido-2-hydroxybenzoate

-

N,N-Dimethylformamide (DMF)

-

N-Chlorosuccinimide (NCS)

-

Deionized water

-

Round-bottom flask, magnetic stirrer, heating mantle, filtration apparatus.

-

-

Procedure:

-

In a round-bottom flask, dissolve Methyl 4-acetamido-2-hydroxybenzoate (1 equivalent) in N,N-dimethylformamide.

-

Add N-Chlorosuccinimide (1.1 equivalents) to the solution.

-

Slowly heat the reaction mixture to 40°C and maintain this temperature for 5 hours.[3][4]

-

Increase the temperature to 65°C and continue the reaction for an additional 4 hours.[3][4]

-

Upon completion, cool the reaction mixture to 0°C to induce crystallization.

-

Filter the crude product and wash with cold deionized water.

-

For further purification, the crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water).

-

Dry the purified solid to obtain the final product, this compound. A molar yield of over 90% has been reported for the analogous methoxy compound.[3][4]

-

Data Presentation

The following table summarizes the known and predicted physicochemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[6] |

| Molecular Formula | C₁₀H₁₀ClNO₄ | PubChem[6] |

| Molecular Weight | 243.64 g/mol | PubChem[6] |

| Appearance | White to off-white solid | Predicted |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Predicted ¹H NMR | δ (ppm): 2.2 (s, 3H, -COCH₃), 3.9 (s, 3H, -OCH₃), 7.5 (s, 1H, Ar-H), 8.0 (s, 1H, Ar-H), 9.5 (br s, 1H, -NH), 10.5 (br s, 1H, -OH) | Predicted |

| Predicted ¹³C NMR | δ (ppm): 24 (-COCH₃), 52 (-OCH₃), 115, 120, 125, 128, 135, 150, 168 (-CONH), 170 (-COO) | Predicted |

| Mass Spec (m/z) | Expected [M]+ at 243.03 and [M+2]+ at 245.03 due to ³⁵Cl/³⁷Cl isotopes | Predicted |

| IR (cm⁻¹) | ~3300 (N-H), ~3100 (O-H), ~1700 (C=O, ester), ~1660 (C=O, amide) | Predicted |

Characterization Workflow

The successful synthesis of this compound requires rigorous characterization to confirm its identity and purity. The following workflow outlines the standard analytical procedures.

Caption: General workflow for the purification and characterization of the target compound.

Conclusion

This technical guide presents a feasible and detailed synthetic route for this compound, a compound with potential applications in medicinal chemistry. By providing step-by-step experimental protocols, predicted analytical data, and a clear characterization workflow, this document serves as a valuable resource for researchers aiming to synthesize and study this and other related substituted salicylic acid derivatives. The methodologies described are based on established and reliable chemical transformations, offering a high probability of success in a standard organic synthesis laboratory.

References

- 1. General Method for Synthesis of Salicylic Acids from Phenols via Pd-Catalyzed Silanol-Directed C–H Carboxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 3. Methyl 4-acetamido-5-chloro-2-methoxybenzoate | 4093-31-6 [chemicalbook.com]

- 4. Methyl 4-acetamido-5-chloro-2-methoxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 5. CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate - Google Patents [patents.google.com]

- 6. This compound | C10H10ClNO4 | CID 13329485 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structural Elucidation of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate. The document outlines a plausible synthetic route, details the expected outcomes from key analytical techniques, and presents a logical workflow for confirming the molecular structure. This guide is intended to serve as a practical resource for researchers engaged in the synthesis and characterization of novel organic compounds.

Introduction

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Accurate structural confirmation is a critical step in its synthesis and subsequent investigation. This guide details the methodologies and data interpretation required for the unambiguous structural elucidation of this molecule.

Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process starting from Methyl 4-amino-2-hydroxybenzoate. The first step involves the acetylation of the amino group, followed by regioselective chlorination of the aromatic ring.

Experimental Protocols

Synthesis of Methyl 4-acetamido-2-hydroxybenzoate (Intermediate)

-

Dissolution: Dissolve Methyl 4-amino-2-hydroxybenzoate in a suitable solvent such as ethyl acetate or dichloromethane.

-

Base Addition: Add a base, for example pyridine or triethylamine, to the solution to act as a scavenger for the acid byproduct.

-

Acetylation: Cool the mixture in an ice bath and slowly add acetyl chloride or acetic anhydride dropwise while stirring.

-

Reaction: Allow the reaction to proceed at room temperature until completion, monitoring by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Synthesis of this compound (Final Product)

-

Dissolution: Dissolve the intermediate, Methyl 4-acetamido-2-hydroxybenzoate, in a polar aprotic solvent like acetonitrile or DMF.

-

Chlorination: Add N-Chlorosuccinimide (NCS) to the solution in a 1:1 molar ratio.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.

-

Work-up: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent.

-

Purification: Wash the organic layer with water and brine. Dry the organic layer, concentrate, and purify the final product by recrystallization or column chromatography.

Structural Elucidation Workflow

The structural elucidation process involves a series of analytical techniques to confirm the molecular formula and connectivity of the synthesized compound.

A Comprehensive Technical Guide to Methyl 4-acetamido-5-chloro-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate, a compound of significant interest in pharmaceutical research and development. Primarily known as a process-related impurity and metabolite of active pharmaceutical ingredients (APIs) such as Metoclopramide and Prucalopride, understanding its chemical properties, synthesis, and biological relevance is crucial for drug safety and efficacy. This document details its molecular characteristics, outlines a probable synthetic pathway, discusses analytical methodologies for its detection and quantification, and explores its role within the broader context of drug development.

Chemical and Physical Properties

This compound is a chlorinated derivative of a substituted benzoic acid. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₀ClNO₄ |

| Molecular Weight | 243.64 g/mol |

| IUPAC Name | This compound |

| CAS Number | 24190-77-0 |

| Canonical SMILES | CC(=O)NC1=C(C=C(C(=C1)O)C(=O)OC)Cl |

Table 1: Key Chemical and Physical Properties of this compound.[1]

Synthesis and Manufacturing

Experimental Protocol: Proposed Synthesis

Step 1: Acetylation of Methyl 4-amino-2-hydroxybenzoate

This initial step involves the protection of the amino group via acetylation.

-

Materials: Methyl 4-amino-2-hydroxybenzoate, Acetyl chloride, Sodium bicarbonate, Ethyl acetate, Water.

-

Procedure:

-

Dissolve Methyl 4-amino-2-hydroxybenzoate in a mixture of ethyl acetate and water containing sodium bicarbonate.

-

Cool the mixture to 0°C.

-

Slowly add acetyl chloride to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield Methyl 4-acetamido-2-hydroxybenzoate.[5]

-